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Compound of Interest

Compound Name:

(3-Methyl-4-(2,2,2-

trifluoroethoxy)pyridin-2-

yl)methanol

Cat. No.: B194827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of key

intermediates of Lansoprazole, a proton pump inhibitor widely used in the treatment of acid-

related gastrointestinal disorders. The following protocols are based on established and

reported synthetic routes, offering step-by-step guidance for laboratory preparation.

Introduction
Lansoprazole is synthesized through the condensation of two primary intermediates: 2-

mercaptobenzimidazole and 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

hydrochloride. The subsequent oxidation of the resulting sulfide intermediate yields

Lansoprazole. This document outlines the synthesis of these crucial precursors and their

assembly into the final product.

Synthesis of 2-Mercaptobenzimidazole
2-Mercaptobenzimidazole is a pivotal heterocyclic compound in the synthesis of various

pharmaceutical agents. It is typically synthesized from o-phenylenediamine.
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Experimental Protocol 1: From o-Phenylenediamine and
Potassium Ethyl Xanthate
This method is a widely cited and reliable procedure for the synthesis of 2-

mercaptobenzimidazole.

Reaction Scheme:

Materials and Reagents:

o-Phenylenediamine

Potassium ethyl xanthate

95% Ethanol

Deionized water

Activated charcoal (Norit)

Acetic acid

Procedure:[1]

In a 1-liter flask, combine 32.4 g (0.3 mole) of o-phenylenediamine, 52.8 g (0.33 mole) of

potassium ethyl xanthate, 300 ml of 95% ethanol, and 45 ml of water.

Heat the mixture under reflux for 3 hours.

Cautiously add 12 g of Norit (activated charcoal) to the reaction mixture and continue to

reflux for an additional 10 minutes.

Filter the hot mixture to remove the Norit.

Heat the filtrate to 60–70 °C and add 300 ml of warm tap water (60–70 °C).

With good stirring, add a solution of 25 ml of acetic acid in 50 ml of water.
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Allow the product to crystallize, then cool the mixture in a refrigerator for 3 hours to ensure

complete crystallization.

Collect the glistening white crystals of 2-mercaptobenzimidazole by filtration on a Büchner

funnel.

Dry the product overnight at 40 °C.

Expected Yield: 37.8–39 g (84–86.5%)[1] Melting Point: 303–304 °C[1]

Experimental Protocol 2: From o-Phenylenediamine and
Carbon Disulfide
An alternative and common method for the synthesis of 2-mercaptobenzimidazole involves the

use of carbon disulfide.

Reaction Scheme:

Materials and Reagents:

o-Phenylenediamine

Potassium hydroxide (KOH)

Carbon disulfide (CS₂)

95% Ethanol

Deionized water

Activated charcoal

Acetic acid

Procedure:

In a 500 ml round-bottom flask, prepare a mixture of 10.8 g (0.1 mole) of o-

phenylenediamine, 5.65 g (0.1 mole) of potassium hydroxide, 7.67 g (0.1 mole) of carbon

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://orgsyn.org/demo.aspx?prep=CV4P0569
https://orgsyn.org/demo.aspx?prep=CV4P0569
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


disulfide, 100 ml of 95% ethanol, and 15 ml of water.

Heat the mixture under reflux for 3 hours.

Carefully add 1.15 g of charcoal and continue to reflux for another 10 minutes.

Filter the hot solution to remove the charcoal.

Heat the filtrate to 60-70 °C, add 100 ml of warm water, and then acidify with dilute acetic

acid while stirring vigorously.

Allow the mixture to cool, promoting the crystallization of the product. For complete

crystallization, place the mixture in a refrigerator for 3 hours.

Collect the resulting white crystals by filtration and dry them overnight at 40 °C.

The product can be recrystallized from ethanol.

Expected Yield: High Melting Point: 300-302 °C

Quantitative Data Summary for 2-
Mercaptobenzimidazole Synthesis

Parameter
Method 1 (Potassium Ethyl
Xanthate)

Method 2 (Carbon
Disulfide)

Starting Material o-Phenylenediamine o-Phenylenediamine

Key Reagents
Potassium ethyl xanthate,

Ethanol

Carbon disulfide, KOH,

Ethanol

Reaction Time 3 hours reflux 3 hours reflux

Yield 84–86.5%[1] High

Melting Point 303–304 °C[1] 300-302 °C

Synthesis of 2-Chloromethyl-3-methyl-4-(2,2,2-
trifluoroethoxy)pyridine Hydrochloride
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This key intermediate is synthesized from 2,3-lutidine through a multi-step process.

Overall Synthesis Workflow

2,3-Lutidine 2,3-Lutidine-N-oxide
Oxidation

4-Nitro-2,3-lutidine-N-oxide
Nitration

4-(2,2,2-Trifluoroethoxy)-2,3-dimethylpyridine-N-oxide
Substitution

2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Rearrangement & Hydrolysis

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl
Chlorination

Click to download full resolution via product page

2-mercaptobenzimidazole + 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl →

Lansoprazole Sulfide

Caption: Oxidation of Lansoprazole Sulfide to Lansoprazole.

Experimental Protocol
Materials and Reagents:

Lansoprazole sulfide

m-Chloroperbenzoic acid (m-CPBA) or Hydrogen Peroxide/Vanadyl acetylacetonate [2]*

Chloroform or a mixture of Isopropyl alcohol and Methanol [2]* Sodium bicarbonate solution

Buffer solution

Procedure using m-CPBA: [3]

Suspend 25 g of Lansoprazole sulfide in 500 ml of chloroform and cool the mixture to -5 to

-10 °C.

Slowly add a solution of 17 g of m-chloroperbenzoic acid in chloroform dropwise over a

period of 3 hours, maintaining the temperature at -10 °C.

After the reaction is complete, add a buffer and sodium bicarbonate solution (200 ml).

Separate the organic layer.

Cool the organic layer to 0 °C to crystallize the product.
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Filter the solid, wash with chilled chloroform, and dry to obtain Lansoprazole.

Procedure using Hydrogen Peroxide: [2]

Dissolve 5 g of N-oxide Lansoprazole sulfide in a mixture of 28 g of isopropanol and 3.6 g of

methanol.

Heat the mixture to 45-50 °C, filter it while hot, and then cool to 15-18 °C.

Prepare a catalyst solution of 2.2 g of water, 7.09 g of hydrogen peroxide, and 10.5 mg of

vanadyl acetylacetonate.

Add the catalyst solution to the reaction mixture under stirring and maintain for 2 hours.

Monitor the reaction completion by TLC.

Work up the reaction mixture by adding chloroform, separating the layers, and re-

precipitating the product from the aqueous layer by adding methanol.

Note: The oxidation reaction is sensitive and can lead to the formation of sulfone by-products if

over-oxidized. Careful control of stoichiometry and temperature is crucial.

Conclusion
The synthesis of Lansoprazole intermediates and the final active pharmaceutical ingredient

involves a series of well-defined chemical transformations. The protocols provided herein offer

a comprehensive guide for the laboratory-scale synthesis of these compounds. Researchers

should adhere to standard laboratory safety practices and perform reactions in a well-ventilated

fume hood, especially when handling volatile or hazardous reagents. The purity of the

intermediates and the final product should be confirmed using appropriate analytical

techniques such as melting point determination, TLC, HPLC, and spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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